2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-20-10-2-4-11(5-3-10)21-9-7-13(18)17-15-12(14(16)19)6-8-22-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRRNXPYBAVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and thiols. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted thiophene derivatives .
Scientific Research Applications
2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Biological Activity
2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide is a thiophene derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiophene ring and a methoxyphenyl thio group, contributing to its diverse biological interactions.
- IUPAC Name : 2-[3-(4-methoxyphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide
- Molecular Formula : C15H16N2O3S2
- CAS Number : 941952-75-6
The biological activity of this compound is believed to involve the modulation of various signaling pathways. Preliminary studies suggest that it may inhibit specific enzymes or receptors related to inflammation and cancer cell proliferation. The exact molecular targets are still under investigation, but its structural similarities with other bioactive thiophene derivatives indicate potential interactions with cellular mechanisms associated with disease processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U-87 (glioblastoma) | 12.5 | |
| MDA-MB-231 (breast cancer) | 20.0 |
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced markers of inflammation and exhibited protective effects against inflammatory damage in tissues. This activity suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antioxidant properties. In assays measuring radical scavenging activity, it outperformed several known antioxidants, indicating its potential role in mitigating oxidative stress-related damage.
Study on Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound against glioblastoma cells. The results showed that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with an IC50 value of approximately 12.5 µM for U-87 cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects in Animal Models
In a separate study focusing on inflammation, the compound was administered to mice subjected to induced paw edema. The results indicated a significant reduction in swelling compared to control groups, supporting its potential use as an anti-inflammatory therapeutic agent.
Comparison with Related Compounds
The biological activity of this compound can be compared to other thiophene derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Suprofen | Anti-inflammatory | |
| Articaine | Local anesthetic | |
| Tipepidine | Antitussive |
These compounds share structural features but exhibit different pharmacological profiles, highlighting the unique properties of this compound.
Q & A
Q. What are the standard synthetic routes for 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide and its analogs?
Methodological Answer: The synthesis typically involves coupling a thiophene-3-carboxamide scaffold with a 4-methoxyphenylthio-propanamido substituent. Key steps include:
- Thiophene Core Formation : Cyclization reactions using sulfur-containing reagents (e.g., elemental sulfur or Lawesson’s reagent) to construct the thiophene ring .
- Amide Bond Formation : Coupling the propanamido group via carbodiimide-mediated reactions (e.g., EDC/HOBt) or using activated esters .
- Thioether Linkage : Introducing the 4-methoxyphenylthio group via nucleophilic substitution or thiol-ene chemistry .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .
Q. How can substituent variations on the thiophene ring influence bioactivity?
Methodological Answer:
- Electron-Donating Groups (e.g., 4-methoxy) : Enhance antioxidant activity by stabilizing radical intermediates (e.g., DPPH/ABTS assays in ).
- Hydrophobic Substituents (e.g., cyclohexylphenyl) : Improve membrane permeability, critical for anti-inflammatory efficacy in carrageenan-induced edema models .
- Steric Effects : Bulky groups (e.g., 2-chlorophenyl) may reduce enzymatic binding affinity, requiring molecular docking studies to optimize .
Experimental Design : Systematically replace substituents and compare IC values in target assays.
Q. How to address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Purity Verification : Re-test compounds using HPLC (≥98% purity, as in ) to exclude impurities affecting results.
- Assay Standardization : Use identical protocols (e.g., DPPH concentration, incubation time) to minimize variability .
- Structural Re-analysis : Confirm regiochemistry via H NMR coupling constants or NOESY to rule out isomer contamination .
- Meta-Analysis : Compare substituent effects across studies (e.g., 4-methoxy vs. 4-bromo in ) to identify trends.
Q. What strategies optimize reaction yields in the synthesis of such thiophene derivatives?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity in thioether formation .
- Catalyst Screening : Test bases like triethylamine or DMAP to accelerate amide coupling .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., carbodiimide activation) to suppress side reactions .
- Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
